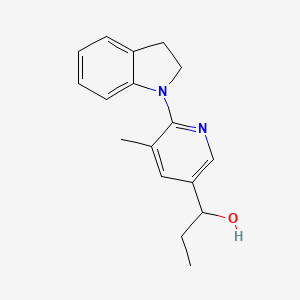
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol ist eine chemische Verbindung, die zur Klasse der Indolin-Derivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht. Die Struktur von this compound besteht aus einer Indolin-Einheit, die an einen Pyridinring gebunden ist, der wiederum mit einer Propanol-Gruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol beinhaltet typischerweise die N-Alkylierung von Indolen mit geeigneten Alkylierungsmitteln. Eine übliche Methode beinhaltet die Reaktion von Indol mit N-Isopropylacrylamid in Gegenwart einer Base wie Kaliumhydroxid (KOH) in einem Lösungsmittel wie Dioxan. Die Reaktion wird bei erhöhten Temperaturen (um 50 °C) über einen längeren Zeitraum (18-72 Stunden) durchgeführt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Labor-Syntheseprozesse beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Sicherstellung geeigneter Reinigungsverfahren beinhalten, um hohe Ausbeuten und Reinheit der Verbindung zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe in der Propanol-Einheit kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Verbindung kann zu verschiedenen Derivaten reduziert werden, abhängig von den verwendeten Reduktionsmitteln.
Substitution: Der Indolin- und Pyridinring können Substitutionsreaktionen mit verschiedenen Elektrophilen oder Nukleophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) oder Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Hydroxylgruppe zu Ketonen oder Aldehyden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Indolin- oder Pyridinring einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und kann in verschiedenen organischen Reaktionen verwendet werden.
Industrie: Die Verbindung kann bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. So wurde festgestellt, dass einige Indolin-Derivate eine Bindungsaffinität zu N-Methyl-D-Asparaginsäure-Rezeptoren (NMDA-GluN2B) aufweisen, die eine Rolle beim Neuroprotection spielen . Darüber hinaus tragen die antioxidativen Eigenschaften der Verbindung dazu bei, oxidativen Stress und Entzündungen zu reduzieren, was zu ihren therapeutischen Wirkungen beiträgt.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The indoline and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indoline or pyridine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. For instance, some indoline derivatives have been found to exhibit binding affinity to N-methyl-D-aspartic acid receptors (NMDA-GluN2B), which play a role in neuroprotection . Additionally, the compound’s antioxidant properties help in reducing oxidative stress and inflammation, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol
- 3-(Indolin-1-yl)propan-1-ol
- 3-(5-Methoxyindolin-1-yl)propan-1-ol
Einzigartigkeit
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol zeichnet sich durch seine spezifischen strukturellen Merkmale aus, wie z. B. das Vorhandensein einer Methylgruppe am Pyridinring und der Propanol-Einheit. Diese strukturellen Elemente tragen zu seinen einzigartigen chemischen und biologischen Eigenschaften bei und unterscheiden es von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C17H20N2O |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C17H20N2O/c1-3-16(20)14-10-12(2)17(18-11-14)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11,16,20H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
RLDIKAYCMVXYME-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


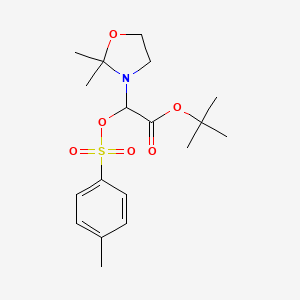
![3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11792656.png)



![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11792690.png)
![4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792695.png)

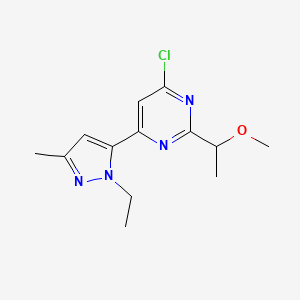
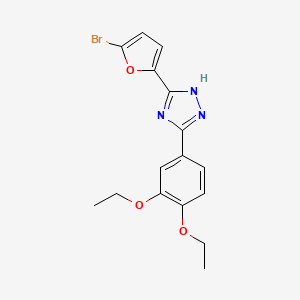


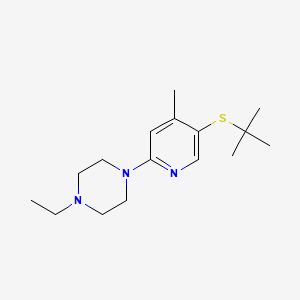
![2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11792740.png)
